Cas no 1286714-89-3 (N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide)
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide
- 1286714-89-3
- F6113-0169
- N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
- N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
- AKOS024532458
- N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide
-
- Inchi: 1S/C16H13ClN4O2S/c1-23-13-6-5-10(8-11(13)17)19-15(22)12-9-24-16(20-12)21-14-4-2-3-7-18-14/h2-9H,1H3,(H,19,22)(H,18,20,21)
- InChI Key: GIYRUFONMFTUSD-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC(C1=CSC(=N1)NC1C=CC=CN=1)=O)OC
Computed Properties
- Exact Mass: 360.0447745g/mol
- Monoisotopic Mass: 360.0447745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 104Ų
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6113-0169-2μmol |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-5μmol |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-10μmol |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-1mg |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-2mg |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-3mg |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-4mg |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-5mg |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-10mg |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6113-0169-15mg |
N-(3-chloro-4-methoxyphenyl)-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
1286714-89-3 | 15mg |
$89.0 | 2023-09-09 |
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide
Professional Introduction to N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide (CAS No. 1286714-89-3)
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1286714-89-3, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural composition of this molecule, featuring a thiazole core linked to aromatic and heteroaromatic rings, makes it a candidate for further exploration in medicinal chemistry.
The significance of this compound lies in its potential therapeutic applications. The presence of both chloro and methoxy substituents on the phenyl ring introduces specific electronic and steric properties that can influence its interactions with biological targets. Additionally, the incorporation of a pyridin-2-yl group enhances the compound's ability to engage with various enzymes and receptors, making it a valuable scaffold for drug design.
In recent years, there has been a surge in research focused on developing novel thiazole derivatives due to their diverse pharmacological properties. Thiazole scaffolds are well-documented for their role in antimicrobial, anti-inflammatory, and anticancer therapies. The compound N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide is no exception and has been studied for its potential in modulating key biological pathways.
One of the most intriguing aspects of this molecule is its interaction with protein targets. The combination of the thiazole ring and the aromatic systems creates multiple binding sites that can be exploited for drug development. For instance, studies have shown that thiazole derivatives can inhibit enzymes such as kinases and phosphodiesterases, which are often implicated in various diseases. The specific arrangement of substituents in N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide suggests that it may have similar inhibitory effects.
The pharmaceutical industry has increasingly relied on computational methods to predict the binding affinities and mechanisms of action of new compounds. Molecular docking studies have been particularly useful in understanding how N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide interacts with its targets. These studies have provided insights into the compound's potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.
In addition to its enzymatic interactions, this compound has also shown promise in cellular assays. Preliminary experiments have indicated that it can modulate intracellular signaling pathways associated with cell proliferation and apoptosis. The ability to influence these pathways makes it a candidate for further development into a therapeutic agent. Furthermore, the structural features of this molecule suggest that it may exhibit low toxicity profiles, which is crucial for any potential drug candidate.
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule. The synthetic route also highlights the importance of protecting group strategies in multi-step organic synthesis.
The development of new pharmaceuticals often requires extensive optimization to enhance both efficacy and safety. In the case of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)amino-1,3-thiazole-4-carboxamide, researchers are focusing on modifying various substituents to improve its pharmacokinetic properties. This includes exploring different analogs to assess their binding affinities and metabolic stability. Such efforts are crucial for translating laboratory findings into viable clinical candidates.
The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are identified and optimized. Predictive models have been developed to screen large libraries of molecules for potential therapeutic activity. N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yli...
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